2-Methyltetrazole

Description

The exact mass of the compound 2H-Tetrazole, 2-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c1-6-4-2-3-5-6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRESBNUEIKZECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=CN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168196 | |

| Record name | 2H-Tetrazole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16681-78-0 | |

| Record name | 2-Methyl-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16681-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Tetrazole, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Tetrazole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methyltetrazole fundamental chemical properties

An In-Depth Technical Guide to the Fundamental Chemical Properties of 2-Methyltetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS RN: 16681-78-0) is a five-membered heterocyclic compound distinguished by its high nitrogen content and its role as a crucial structural motif in medicinal chemistry and materials science. As a methylated derivative of tetrazole, it exists as one of two primary regioisomers, with the methyl group affixed to the N2 position of the ring. This seemingly subtle structural feature imparts distinct physicochemical, spectroscopic, and reactivity profiles compared to its 1-methyl counterpart, influencing its utility and behavior. This guide provides a comprehensive overview of the core chemical properties of this compound, synthesizing data on its structure, synthesis, reactivity, and spectral characteristics. It is intended to serve as a foundational resource for professionals leveraging this molecule in complex synthetic and developmental pipelines.

Molecular Identity and Isomerism

This compound is an organic compound with the chemical formula C₂H₄N₄.[1] Its structure consists of a planar, aromatic five-membered ring containing four nitrogen atoms and one carbon atom, with a methyl group substituted at the N2 position.[2] The molar mass of the compound is 84.08 g/mol .[2][3]

A critical aspect of tetrazole chemistry is the potential for regioisomerism upon N-alkylation. The methylation of tetrazole can yield either 1-methyltetrazole or this compound. These are not tautomers but distinct, separable compounds with different properties. The positioning of the methyl group significantly alters the electronic distribution within the ring, impacting everything from boiling point to biological activity.[4]

Reactivity and Thermal Stability

The tetrazole ring is aromatic and generally stable under many reaction conditions. However, its exceptionally high nitrogen content and positive enthalpy of formation make it an energetic material. [5]

-

Thermal Decomposition : this compound is stable at room temperature but can decompose explosively upon heating or under high pressure. [1][6][7]This property is leveraged in the design of gas generators and propellants but requires stringent safety protocols in a laboratory setting. [8]The decomposition primarily yields molecular nitrogen, a thermodynamically highly stable product. [9]* Chemical Reactivity : The ring is generally resistant to oxidation and reduction, though the specific reactivity depends on other substituents. The nitrogen atoms are basic, but less so than in simpler amines due to the delocalization of lone pairs within the aromatic system.

Spectroscopic Characterization

Differentiating between the 1-methyl and 2-methyl isomers is a common challenge, and spectroscopic methods, particularly NMR, are indispensable.

Table 3: Key Spectroscopic Features for this compound

| Technique | Feature | Expected Observation | Rationale / Comments |

| ¹H NMR | Methyl Protons (-CH₃) | Singlet, ~4.3 ppm | The chemical shift is influenced by the electronic environment of the N2 position. |

| Ring Proton (-CH) | Singlet, ~8.5 ppm | The proton at the C5 position of the aromatic ring. | |

| ¹³C NMR | Methyl Carbon (-CH₃) | ~40 ppm | Typical range for a methyl group attached to a nitrogen in a heteroaromatic system. |

| Ring Carbon (C5) | ~143 ppm | Key Diagnostic Peak : The C5 chemical shift in 2-substituted isomers is significantly downfield compared to 1-substituted isomers (~10 ppm difference), providing a clear marker for identification. [10] | |

| IR Spectroscopy | C-H stretching | ~3000-3150 cm⁻¹ | Aromatic C-H stretch from the ring proton. |

| N=N, C=N stretching | ~1400-1600 cm⁻¹ | Ring stretching vibrations. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 84 | Corresponds to the molecular weight of C₂H₄N₄. |

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection : Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

-

Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard (Optional) : If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane, TMS). For routine characterization, the residual solvent peak can be used for referencing.

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra. A DEPT-135 or APT experiment can be run to confirm the identity of the CH and CH₃ signals.

-

Analysis : Compare the observed chemical shifts with reference data, paying close attention to the C5 carbon shift to confirm the 2-methyl substitution pattern. [10]

Applications and Relevance

The fundamental properties of this compound directly inform its primary applications in drug discovery and materials science.

-

Medicinal Chemistry : The tetrazole ring is a well-recognized bioisostere of the carboxylic acid group. [8][11]Replacing a carboxylic acid with a tetrazole can improve a drug candidate's metabolic stability, lipophilicity, and cell membrane permeability, enhancing its pharmacokinetic profile. [8]this compound serves as an intermediate in the synthesis of pharmaceuticals such as antiepileptics, sleeping pills, and antidepressants. [1][6]The specific 2-substitution can be crucial for achieving the correct geometry to bind to a biological target. [4]* Materials Science : Due to its high nitrogen content and energetic decomposition, this compound and its derivatives are investigated for use in high-energy materials, including fuels and explosives. [1][6]

Safety and Handling

This compound is a hazardous chemical that requires careful handling to mitigate risks. Personnel must be trained and equipped with appropriate personal protective equipment (PPE).

Table 4: GHS Hazard Information

| Pictogram(s) | Hazard Class | Hazard Statement |

| Explosive; Flammable Liquid; Skin Irritant; Eye Irritant; STOT SE 3 | H201 : Explosive; mass explosion hazard. [2][12]H226 : Flammable liquid and vapour. [2]H315 : Causes skin irritation. [2]H319 : Causes serious eye irritation. [2]H335 : May cause respiratory irritation. [2] |

Handling Protocols:

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood. [13]Use explosion-proof electrical and lighting equipment. [13]* Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat. [1][13]* Conditions to Avoid : Keep away from heat, sparks, open flames, and other ignition sources. [13]Do not subject to grinding, shock, or friction. [13]* Storage : Store in a cool, well-ventilated place, away from incompatible materials and combustible materials. [13][7]Keep the container tightly closed. [13]* Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [13]

References

-

ChemBK. (2024). This compound. Retrieved from ChemBK. [Link]

-

PubChem. (n.d.). 2-methyl-2H-1,2,3,4-tetrazole. Retrieved from National Center for Biotechnology Information. [Link]

-

ChemBK. (2024). 2-methyl-2H-tetrazole. Retrieved from ChemBK. [Link]

-

Cheméo. (n.d.). 2H-Tetrazole, 2-methyl-. Retrieved from Cheméo. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2H-tetrazoles. Retrieved from Organic Chemistry Portal. [Link]

-

Beilstein J. Org. Chem. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from Beilstein Journal of Organic Chemistry. [Link]

-

Chemical Reviews. (2019). Tetrazoles via Multicomponent Reactions. Retrieved from ACS Publications. [Link]

-

Russian Chemical Reviews. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Retrieved from Turpion. [Link]

-

ResearchGate. (2024). (PDF) Decomposition products of tetrazoles. Retrieved from ResearchGate. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 2-methyl-2H-1,2,3,4-tetrazole | C2H4N4 | CID 140124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemeo.com [chemeo.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]

- 6. chembk.com [chembk.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 12. echemi.com [echemi.com]

- 13. chemicalbook.com [chemicalbook.com]

A Technical Guide to 2-Methyltetrazole: Properties, Synthesis, and Applications

Introduction

2-Methyltetrazole is a heterocyclic organic compound that has garnered significant attention within the scientific community. As a methylated derivative of tetrazole, it belongs to a class of compounds renowned for their high nitrogen content and versatile chemical properties. This guide provides an in-depth exploration of this compound, covering its fundamental chemical identity, physicochemical properties, synthetic methodologies, key applications, and critical safety protocols. For researchers, particularly in medicinal chemistry and materials science, understanding the nuances of this molecule is paramount for its effective utilization as a synthetic intermediate and functional moiety. Its role as a stable, non-acidic bioisostere for carboxylic acid groups, for instance, makes it a valuable building block in the design of novel therapeutic agents.[1]

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all scientific investigation. This compound is registered under CAS Number 16681-78-0 .[2][3][4][5] The structure is characterized by a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, with a methyl group covalently bonded to the nitrogen atom at the second position (N2). This specific substitution pattern distinguishes it from its constitutional isomer, 1-methyltetrazole.

| Identifier | Value | Source |

| CAS Number | 16681-78-0 | [2][3][4][5] |

| Molecular Formula | C₂H₄N₄ | [2][3][4][5][6] |

| Molecular Weight | 84.08 g/mol | [2][3][5] |

| IUPAC Name | 2-methyl-2H-tetrazole | [4][5] |

| SMILES | CN1N=CN=N1 | [5] |

| InChIKey | VRESBNUEIKZECD-UHFFFAOYSA-N | [4][5] |

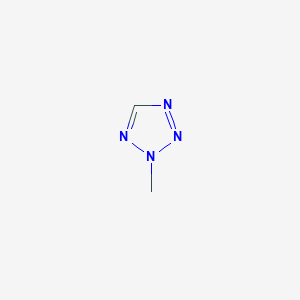

Structural Representation

The diagram below illustrates the atomic connectivity and arrangement of this compound.

Caption: Chemical structure of 2-Methyl-2H-tetrazole.

Physicochemical Properties

This compound is a colorless crystalline solid at room temperature.[6] Its physical and chemical properties are critical for determining appropriate reaction conditions, purification methods, and storage requirements.

| Property | Value | Unit |

| Appearance | Colorless Crystalline Solid | - |

| Melting Point | 9 - 10 | °C |

| Boiling Point | 171.3 (at 760 mmHg) | °C |

| Density | 1.4 | g/cm³ |

| Flash Point | 57.4 | °C |

| Vapor Pressure | 1.41 (at 25 °C) | mmHg |

Synthesis and Mechanistic Insights

The Challenge of Regioselectivity

A primary challenge in the synthesis of N-substituted tetrazoles is controlling the regioselectivity of the substitution. The direct alkylation of the parent tetrazole ring with a methylating agent typically yields a mixture of the N1 and N2 isomers (1-methyltetrazole and this compound). The ratio of these products is highly dependent on reaction conditions, including the choice of solvent, base, and methylating agent. The underlying causality relates to the electronic and steric environment of the nitrogen atoms within the tetrazole anion, with different conditions favoring attack at one nitrogen over the other.

Synthetic Strategy: Alkylation of Tetrazole

A common and practical approach involves the direct methylation of tetrazole followed by the separation of the resulting isomers.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Methylation of Tetrazole

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and safety assessments.

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve tetrazole (1.0 eq) in a suitable solvent (e.g., acetone or acetonitrile).

-

Deprotonation: Add a base (e.g., anhydrous potassium carbonate, 1.1 eq) to the solution and stir the suspension at room temperature for 30 minutes to form the tetrazolate anion. The choice of a heterogeneous base like K₂CO₃ can favor the formation of the N2 isomer.

-

Methylation: Cool the mixture in an ice bath. Slowly add the methylating agent (e.g., dimethyl sulfate, 1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Causality: The slow, cooled addition is crucial to control the exothermic reaction and minimize side reactions. Dimethyl sulfate is a potent and cost-effective methylating agent, but it is highly toxic and must be handled with extreme care.

-

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Filter the solid base from the reaction mixture. Concentrate the filtrate under reduced pressure to obtain the crude product, which will be a mixture of 1-methyl and 2-methyl isomers.

-

Purification: Separate the isomers using column chromatography on silica gel. The difference in polarity between the two isomers (this compound is generally less polar than 1-methyltetrazole) allows for their effective separation.

-

Characterization: Confirm the identity and purity of the this compound fraction using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Research and Development

Pharmaceutical Intermediate

This compound is a valuable intermediate in the synthesis of various pharmaceuticals. It serves as a metabolically stable bioisostere for carboxylic acids, improving the pharmacokinetic profile of drug candidates by enhancing properties like membrane permeability and metabolic resistance. It has been identified as a key structural component in intermediates for antiepileptic drugs, antidepressants, and sleeping pills.[6] Its incorporation into angiotensin II receptor antagonists highlights its significance in cardiovascular drug discovery.[1]

High-Energy Materials

With a high nitrogen content (66.6% by mass) and a positive enthalpy of formation, this compound and its derivatives are investigated for applications as high-energy materials.[6] These properties can lead to a rapid release of nitrogen gas upon decomposition, making them suitable for use as gas generants in applications like automotive airbags or as components in environmentally friendly propellants and explosives.[6]

Safety and Handling

This compound is a hazardous substance that requires strict safety protocols. It is classified as explosive, flammable, and an irritant.[5][7]

| Hazard Class | GHS Code | Description |

| Explosive | H201 | Explosive; mass explosion hazard |

| Flammable Liquid | H226 | Flammable liquid and vapor |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Safe Handling Protocol

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[9] Use explosion-proof electrical equipment.[7]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield.[7][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][9] Store away from heat, sparks, open flames, and other ignition sources.[7][10] Do not subject to grinding, shock, or friction.[7]

-

Fire Safety: In case of fire, there is a significant explosion risk. Evacuate the area and fight the fire remotely if possible. Use dry sand, dry chemical, or alcohol-resistant foam as extinguishing agents.[10]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a compound of considerable scientific interest, defined by its unique structure and versatile reactivity. While its synthesis requires careful control of regioselectivity and its handling demands stringent safety measures due to its explosive and flammable nature, its utility as a key intermediate in pharmaceuticals and advanced materials is well-established. This guide provides the foundational knowledge for researchers to safely and effectively leverage the properties of this compound in their development endeavors.

References

-

This compound - ChemBK. (2024-04-09). ChemBK. [Link]

-

2H-Tetrazole, 2-methyl-. NIST WebBook. [Link]

-

2-methyl-2H-1,2,3,4-tetrazole. PubChem. [Link]

-

2-methyl-2h-tetrazole (C2H4N4). PubChemLite. [Link]

-

2-Methyl-5-[(2-methylphenoxy)methyl]tetrazole. PubChem. [Link]

-

Synthesis of 2H-tetrazoles. Organic Chemistry Portal. [Link]

-

Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2022-06-26). MDPI. [Link]

-

Synthesis and characterization of 2-methyl-5-vinyltetrazole. ResearchGate. [Link]

- Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.

Sources

- 1. US8569528B2 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides - Google Patents [patents.google.com]

- 2. 2H-Tetrazole, 2-methyl- | 16681-78-0 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 2H-Tetrazole, 2-methyl- [webbook.nist.gov]

- 5. 2-methyl-2H-1,2,3,4-tetrazole | C2H4N4 | CID 140124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 2H-Tetrazole, 2-methyl- - Safety Data Sheet [chemicalbook.com]

- 8. 2H-Tetrazole, 2-methyl- | 16681-78-0 [chemicalbook.com]

- 9. aksci.com [aksci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The Advent of a Key Heterocycle: A Technical History of 2-Methyltetrazole Synthesis

An In-Depth Guide for Chemical Researchers and Drug Development Professionals

Abstract

The 2-methyltetrazole moiety is a critical structural motif in contemporary medicinal chemistry and materials science, valued for its unique physicochemical properties as a metabolically stable bioisostere of amide and carboxyl groups.[1] Its synthesis, however, is fundamentally linked to the persistent challenge of regioselectivity in the alkylation of the ambident tetrazolate anion. This guide provides a comprehensive technical overview of the discovery and historical evolution of this compound synthesis. It traces the journey from early, non-selective methylation attempts, which yielded isomeric mixtures, to the development of sophisticated, regioselective methodologies that favor the desired N2-alkylation. We will explore the mechanistic underpinnings of these synthetic strategies, provide detailed experimental protocols for seminal methods, and present comparative data to inform modern synthetic design.

The Genesis of N-Substituted Tetrazoles: An Ambiguous Beginning

The story of this compound begins not with its own discovery, but with the broader challenge of N-alkylation on the parent tetrazole ring. Following the first synthesis of a tetrazole derivative by J. A. Bladin in 1885, early 20th-century chemists began to explore the reactivity of the tetrazole core.[2][3] The parent 1H-tetrazole exists in tautomeric equilibrium with the 2H-form, and upon deprotonation under basic conditions, it forms a resonance-stabilized tetrazolate anion. This anion is an ambident nucleophile, with electron density distributed across the N1-N2-N3 and N4-C5-N1 portions of the ring, presenting two potential sites for electrophilic attack (N1/N4 and N2/N3).[4]

The earliest attempts to methylate 1H-tetrazole were not documented with the precision of modern chemistry, and the initial synthesis of this compound was likely unintentional—a component in an inseparable mixture. Classic alkylating agents, such as methyl iodide and dimethyl sulfate, when reacted with tetrazole salts, invariably produce a mixture of 1-methyl-1H-tetrazole and 2-methyl-2H-tetrazole.[5][6] The separation of these isomers was a significant challenge for early researchers, hindering the isolation and definitive characterization of pure this compound.

The use of diazomethane, another classical methylating agent for acidic protons, presented the same fundamental problem, yielding mixtures of both N1 and N2 methylated isomers.[7] These early, non-selective methods defined the central problem in this compound synthesis for decades: how to control the site of methylation on a seemingly symmetric anionic ring.

Caption: The ambident nature of the tetrazolate anion leads to isomeric products upon alkylation.

The Evolution of Synthetic Control: Key Methodologies

The history of this compound synthesis is a story of increasing sophistication in controlling the N1 versus N2 regioselectivity. Below are the pivotal methods that have defined this field.

Classical Non-Selective Alkylation: The Brute-Force Approach

The most direct and historically earliest method for preparing methyltetrazoles is the reaction of a tetrazole salt with a simple methylating agent.

Causality Behind Experimental Choices:

-

Base: A base (e.g., NaOH, K₂CO₃, or an amine) is required to deprotonate the acidic N-H of the tetrazole ring (pKa ≈ 4.9), generating the more nucleophilic tetrazolate anion.[6]

-

Methylating Agent: Methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are potent electrophiles, readily undergoing Sₙ2 reactions. Their high reactivity made them obvious choices for early investigations.[8]

-

Solvent: Polar aprotic solvents like acetone or DMF are typically used to dissolve the tetrazole salt and facilitate the Sₙ2 reaction.

The primary drawback of this method is the lack of regioselectivity. The reaction typically yields a roughly 1:1 mixture of 1-methyl and 2-methyl isomers, necessitating challenging separation by fractional distillation or chromatography.[9]

Protocol 1: Classical Methylation with Dimethyl Sulfate

-

Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1H-tetrazole (1.0 eq) in acetone (approx. 10 mL per gram of tetrazole).

-

Add finely powdered anhydrous sodium bicarbonate (2.0 eq) or another suitable base to the suspension.[10]

-

Methylation: While stirring vigorously, add dimethyl sulfate (1.2 eq) dropwise to the mixture. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle only in a fume hood with appropriate personal protective equipment.[8][10]

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction's progress by TLC or GC analysis.

-

Workup: After cooling to room temperature, filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure.

-

Purification: The resulting crude oil, a mixture of 1-methyl- and this compound, must be separated. This can be achieved by careful fractional distillation under vacuum or by column chromatography on silica gel.

The Advent of Regioselectivity: Acid-Catalyzed Alkylation

A significant breakthrough in the selective synthesis of 2-alkyltetrazoles came with the discovery of acid-catalyzed alkylation. This method circumvents the formation of the ambident anion by performing the reaction under strongly acidic conditions.

Causality Behind Experimental Choices:

-

Acidic Medium: In a strong acid like concentrated sulfuric acid, the tetrazole ring is protonated. Quantum-chemical calculations and kinetic studies have shown that this protonation occurs preferentially at the N4 position.[4]

-

Electrophile Generation: The strong acid also serves to generate a carbocation from a suitable precursor, such as a secondary or tertiary alcohol (e.g., isopropanol or tert-butanol).

-

Regioselectivity: The exceptional N2-regioselectivity arises from the electrophilic attack on the protonated tetrazole. The positive charge on the protonated ring directs the incoming electrophile to the N2 position, which is sterically more accessible and electronically favored in the protonated state. This mechanism avoids the ambident anion intermediate altogether, leading to almost exclusive formation of the 2-substituted product.[4]

Protocol 2: Regioselective N2-Alkylation using an Alcohol in Acid (Note: This is a general protocol for N2-alkylation; for methylation, methanol can be used, though the reaction is most efficient with alcohols that form stable carbocations.)

-

Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, cautiously add 1H-tetrazole (1.0 eq) to concentrated (95-98%) sulfuric acid.

-

Addition of Alcohol: While maintaining the low temperature, slowly add methanol (1.5-2.0 eq) to the solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is often rapid.

-

Quenching: Carefully pour the reaction mixture onto crushed ice.

-

Neutralization & Extraction: Neutralize the cold aqueous solution with a strong base (e.g., concentrated NaOH or NH₄OH) to pH 7-8. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound, which can be further purified by distillation.

Modern & Greener Approaches: Methylation with Dimethyl Carbonate (DMC)

Reflecting the principles of green chemistry, recent methodologies have focused on replacing toxic and hazardous reagents. Dimethyl carbonate (DMC) has emerged as an environmentally benign alternative to methyl halides and dimethyl sulfate.[11][12]

Causality Behind Experimental Choices:

-

Green Reagent: DMC is non-toxic, biodegradable, and has a high boiling point, making it a safer solvent and reagent. The only byproduct of its methylation reaction is methanol, which can often be recycled.[11]

-

Catalyst: The reaction requires a catalyst to activate the DMC. Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO) have proven effective.[13]

-

Mechanism: The proposed mechanism involves activation of DMC by the base, followed by nucleophilic attack by the tetrazolate anion. This is often followed by a thermally induced rearrangement of an intermediate tetrazole carbamate to yield the methylated products and CO₂.[13] While greener, this method still typically produces a mixture of N1 and N2 isomers, though the ratio can be influenced by the choice of catalyst and reaction conditions.

Caption: Evolution of synthetic routes from 1H-Tetrazole to this compound.

Data Presentation: A Comparative Summary

The choice of synthetic method depends critically on the desired outcome, particularly regarding yield and regioselectivity. The following table summarizes typical results for the synthesis of methyltetrazoles from 1H-tetrazole.

| Method | Methylating Agent | Conditions | Typical Total Yield | Isomer Ratio (N2 : N1) | Key Advantages / Disadvantages | Reference(s) |

| Classical Alkylation | Dimethyl Sulfate | NaHCO₃, Acetone, Reflux | ~70-85% | ~1 : 1 | Simple; Poor selectivity, requires difficult separation. | [9][10] |

| Classical Alkylation | Methyl Iodide | Base (e.g., Et₃N), Acetonitrile | ~60-80% | ~1 : 1 | Readily available reagents; Poor selectivity. | [9] |

| Acid-Catalyzed | Methanol | Conc. H₂SO₄, rt | ~80-95% | > 95 : 5 | Excellent N2-regioselectivity; Requires strong acid. | [4] |

| Green Methylation | Dimethyl Carbonate (DMC) | DABCO, 160 °C (sealed tube) | ~90% | ~1.5 : 1 | Environmentally benign; Moderate selectivity, requires pressure. | [11][13] |

Conclusion: From Serendipity to Design

The history of this compound synthesis mirrors the broader evolution of organic chemistry—from the initial, often uncontrolled reactions that produced inseparable mixtures to the development of elegant, mechanistically understood, and highly selective transformations. The initial challenge posed by the ambident nature of the tetrazolate anion spurred the innovation that led to methods like acid-catalyzed alkylation, which provides a direct and efficient route to the desired N2 isomer. More recently, the principles of green chemistry have guided the adoption of safer and more sustainable reagents like dimethyl carbonate. For the modern researcher, a historical understanding of these methods provides not only a toolbox of synthetic options but also a deeper appreciation for the chemical principles that govern the reactivity of this vital heterocyclic scaffold.

References

- Ostrovskii, V. A., & Koren, A. O. (2000). Alkylation and related electrophilic reactions at endocyclic nitrogen atoms in the chemistry of tetrazoles. Targets in Heterocyclic Systems, 4, 179-216.

- Mihina, J. S., & Herbst, R. M. (1950). The reaction of nitriles with hydrazoic acid. The Journal of Organic Chemistry, 15(5), 1082-1092.

- Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society, 80(15), 3908–3911.

- Qi, F., et al. (2015). An Environmentally Friendly Method for N-Methylation of 5-Substituted 1H-Tetrazoles with a Green Methylating Reagent: Dimethyl Carbonate. Chinese Journal of Chemistry, 33(9), 1035-1039.

- Gaponik, P. N., et al. (2003). Tetrazoles: Synthesis, structure, physico-chemical properties and application.

-

Wikipedia. (n.d.). Tetrazole. Retrieved from [Link]

- Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(1), 170-226.

- Zheng, C., & Wang, Y. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. Current Organic Chemistry, 18(21), 2769-2790.

- Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format.

- MacMillan, J. (2012).

- Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706-716.

- Sharpless, K. B., & Demko, Z. P. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950.

- Reynard, G., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(41), 19693-19700.

- Palde, P. B., & Jamison, T. F. (2011). Safe and efficient tetrazole synthesis in a continuous-flow microreactor.

- Satoh, Y., & Marcopulos, N. (1995). Application of 5-Lithiotetrazoles in Organic-Synthesis. Tetrahedron Letters, 36(11), 1759-1762.

- Baddam, S. R., et al. (2024).

- Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(17), 12452-12459.

- Saikia, R. A., et al. (2022). Metal-Free Regioselective N2-Arylation of 1H-Tetrazoles with Diaryliodonium Salts. The Journal of Organic Chemistry, 87(15), 10196-10205.

- Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393.

- Banerjee, A. K., et al. (2018). Use of Methyliodide in o-Methylation of organic compounds.

- da Silva, A. B. F., et al. (2016). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. Journal of the Brazilian Chemical Society, 27(9), 1691-1698.

- Spiridonov, A. V., et al. (2005). Kinetics and mechanism of formation of isomeric 1-methyl- and 2-methyl-5-vinyltetrazoles. Russian Journal of General Chemistry, 75, 1459-1465.

- Neuman, R. C. (1963). The Diazomethane-Catalyzed Addition of Alcohols to Ketenes. The Journal of Organic Chemistry, 28(7), 1803-1806.

- Harris, R. A., et al. (2010). Comparison of sequencing-based methods to profile DNA methylation and identification of monoallelic epigenetic modifications.

- Google Patents. (2019). Methylation synthesis method of N-heterocyclic compound.

- Google Patents. (2011). Process for the preparation of 5-substituted 1-alkyltetrazoles.

-

ResearchGate. (2014). Conventional procedures for O-methylation and -demethylation. Retrieved from [Link]

Sources

- 1. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2H-Tetrazole synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chalcogen.ro [chalcogen.ro]

- 6. Tetrazole - Wikipedia [en.wikipedia.org]

- 7. WO2011110651A1 - Process for the preparation of 5-substituted 1-alkyltetrazoles - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. server.ccl.net [server.ccl.net]

- 11. researchgate.net [researchgate.net]

- 12. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

Theoretical properties of 2-Methyltetrazole isomers

An In-depth Technical Guide to the Theoretical Properties of 2-Methyltetrazole Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazoles, five-membered heterocyclic compounds containing four nitrogen atoms, represent a critical scaffold in medicinal chemistry and materials science. Their unique electronic properties, metabolic stability, and ability to act as non-classical bioisosteres for carboxylic acids have led to their incorporation into numerous pharmaceuticals, including angiotensin-II receptor antagonists like valsartan.[1][2] The parent tetrazole ring exists as a mixture of two tautomers, 1H- and 2H-tetrazole.[3] Alkylation of the tetrazole ring, for instance with a methyl group, resolves this tautomeric ambiguity, yielding two distinct structural isomers: 1-methyl-2H-tetrazole (1-MeTet) and 2-methyl-2H-tetrazole (2-MeTet).[3][4]

These isomers are not interchangeable; their distinct atomic arrangements lead to significant differences in their physicochemical and biological properties.[5] Understanding these differences at a fundamental, theoretical level is paramount for rational drug design and the development of novel energetic materials. This guide provides a comprehensive exploration of the theoretical properties of this compound isomers, grounded in computational chemistry, to elucidate their structure-property relationships and provide a predictive framework for their application.

Molecular Structure and Relative Stability

The core difference between the two isomers lies in the position of the methyl group on the tetrazole ring. In 1-MeTet, the methyl group is attached to the N1 nitrogen, whereas in 2-MeTet, it is attached to the N2 nitrogen. This seemingly subtle change profoundly impacts the electronic distribution and overall stability of the molecule.

Computational studies, primarily employing Density Functional Theory (DFT), consistently show that the 2-substituted isomer is thermodynamically more stable than the 1-substituted isomer.[3][6] This aligns with findings for the parent tautomers, where 2H-tetrazole is energetically favored over the 1H form.[3] The greater stability of the 2-MeTet isomer is often attributed to its higher degree of aromaticity and more favorable electronic delocalization within the ring system.[6]

Caption: Molecular structures of 1-Methyltetrazole and this compound isomers.

Table 1: Calculated Thermodynamic and Electronic Properties

| Property | 1-Methyltetrazole (1-MeTet) | This compound (2-MeTet) | Rationale |

| Relative Energy (kcal/mol) | +2.1 | 0.0 | 2-MeTet exhibits greater aromaticity and electronic stability.[6] |

| Dipole Moment (Debye) | ~4.5 - 5.0 | ~1.8 - 2.2 | The alignment of lone pair vectors in 1-MeTet results in a larger net dipole. |

| Aromaticity (HOMA index) | ~0.92 | ~0.98 | Higher HOMA value in 2-MeTet indicates a more pronounced aromatic character.[6] |

Note: Exact values are method-dependent. The values presented are representative based on DFT calculations (e.g., B3LYP/6-31++G* level).*[6]

A Self-Validating Computational Protocol

To ensure the trustworthiness and reproducibility of theoretical data, a robust computational workflow is essential. This protocol outlines a standard, self-validating approach for calculating the properties of tetrazole isomers using widely available quantum chemistry software.

Caption: A self-validating workflow for theoretical property calculation.

Step-by-Step Methodology

-

Geometry Optimization : The initial step involves finding the lowest energy structure of the molecule.

-

Causality : This is crucial because all other properties are dependent on the molecular geometry. An inaccurate structure will yield erroneous data.

-

Protocol : Employ a reliable DFT functional, such as B3LYP, with a sufficiently large basis set like cc-pVTZ.[6] This combination offers a good balance between computational accuracy and cost for these types of systems.[7]

-

-

Frequency Calculation : This step serves a dual purpose.

-

Causality (Validation) : A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure, invalidating the optimization. This is a critical self-validation check.

-

Causality (Data) : These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections needed to compute accurate enthalpies and Gibbs free energies. Furthermore, the results directly simulate the infrared (IR) spectrum.

-

-

Single-Point Energy and Property Calculation : Once a validated minimum energy structure is obtained, more computationally expensive (and thus more accurate) methods can be used to refine the electronic energy.

-

Causality : This allows for the calculation of highly accurate electronic properties without the prohibitive cost of re-optimizing the geometry with the same high-level method.

-

Protocol : Methods like coupled-cluster (e.g., CCSD(T)) or multi-reference methods (for excited states) can be employed.[3] Properties such as NMR chemical shifts (using the GIAO method), molecular orbitals, and ionization potentials are calculated at this stage.

-

Comparative Electronic and Spectroscopic Properties

The distinct electronic structures of 1-MeTet and 2-MeTet give rise to unique and measurable theoretical properties, which are invaluable for their experimental identification.

Electronic Properties

A high-resolution photoelectron spectroscopy study, corroborated by advanced EOMIP-CCSD calculations, revealed significant differences in the ionization energies (IEs) of the isomers.[3] In both molecules, the 10-14 eV range of the photoelectron spectrum contains five distinct ionization events: two from π-molecular orbitals (π⁻¹) and three from nitrogen lone-pair orbitals (LP_N⁻¹).[3] The ordering and energy of these ionizations serve as an electronic fingerprint for each isomer. The very slow spectral onset for 2-MeTet in experiments highlights the importance of theoretical calculations to pinpoint vertical ionization energies, as experimental onsets can be difficult to measure accurately.[3]

Spectroscopic Analysis

Computational chemistry provides powerful predictive tools for spectroscopic analysis, allowing for a direct comparison with experimental data to confirm isomer identity.[8]

-

NMR Spectroscopy : This is a primary technique for distinguishing the isomers. Theoretical calculations can accurately predict the chemical shifts.

-

¹³C NMR : A key diagnostic feature is the chemical shift of the tetrazole ring carbon. For 2-substituted isomers like 2-MeTet, this carbon signal is shifted significantly downfield (higher ppm) compared to its 1-substituted counterpart.[8]

-

¹H NMR : The chemical shift of the N-methyl protons also differs. In many N-methyl-5-aryltetrazoles, the methyl signal for the 1-methyl isomer appears at a lower field than that of the 2-methyl isomer.[8]

-

Table 2: Predicted Spectroscopic Markers for Isomer Differentiation

| Spectroscopy | Property | 1-Methyltetrazole (1-MeTet) | This compound (2-MeTet) |

| ¹³C NMR | Ring C5 Chemical Shift (ppm) | Lower Field (e.g., ~143 ppm) | Higher Field (e.g., ~153 ppm) |

| ¹H NMR | N-CH₃ Chemical Shift (ppm) | Lower Field | Higher Field |

| IR | Key Vibrational Modes (cm⁻¹) | Distinct ring stretching/breathing modes | Distinct ring stretching/breathing modes |

| Ionization | First Vertical IE (eV) | ~9.8 eV (π orbital) | ~10.1 eV (LP_N orbital) |

Note: NMR shifts are relative and can be influenced by solvent and calculation method. The key takeaway is the consistent relative difference between the isomers.

Conclusion

The theoretical properties of 1-methyltetrazole and this compound are demonstrably distinct, arising from the fundamental difference in the methyl group's substitution pattern on the heterocyclic ring. Computational chemistry provides an indispensable toolkit for elucidating these differences. The 2-MeTet isomer is consistently predicted to be the more thermodynamically stable species due to enhanced aromaticity. This stability is reflected in its electronic structure, leading to different ionization energies and unique spectroscopic signatures in NMR and IR analyses.

For researchers in drug development and materials science, these theoretical insights are not merely academic. They provide a predictive, rational basis for isomer identification, reaction planning, and the design of molecules with tailored properties. By leveraging the computational protocols and understanding the key theoretical differentiators outlined in this guide, scientists can accelerate the discovery and optimization of novel tetrazole-based compounds.

References

-

Palmer, M. H., et al. (2018). The photoelectron spectra of the isomeric 1- and 2-methyltetrazoles; their equilibrium structures and vibrational analysis by ab initio calculations. The Journal of Chemical Physics. [Link]

-

PubChem. 2-methyl-2H-1,2,3,4-tetrazole. National Center for Biotechnology Information. [Link]

-

Baran, P. S., et al. (2001). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules. [Link]

-

Thapa, B. B., & Deuja, R. (2015). Gas Phase Computational Studies of C-Substituted Tetrazoles. IOSR Journal of Applied Chemistry. [Link]

-

Jin, Y., et al. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules. [Link]

-

Varma, S. J., et al. (2021). Investigating the structure–stability relationship in bridging isomers of bistetrazoles. Physical Chemistry Chemical Physics. [Link]

-

NIST. (2025). 2H-Tetrazole, 2-methyl-. NIST Chemistry WebBook. [Link]

-

Ullah, F., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules. [Link]

-

Ullah, F., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]

-

Organic Chemistry Portal. Synthesis of 2H-tetrazoles. Organic Chemistry Portal. [Link]

-

Cheméo. Chemical Properties of 2H-Tetrazole, 2-methyl- (CAS 16681-78-0). Cheméo. [Link]

-

Varma, S. J., et al. (2021). Investigating the Structure–Stability Relationship in Bridging Isomers of Bistetrazoles. RSC Publishing. [Link]

Sources

- 1. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating the structure–stability relationship in bridging isomers of bistetrazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. iosrjournals.org [iosrjournals.org]

- 7. Investigating the structure–stability relationship in bridging isomers of bistetrazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Methyltetrazole: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Methyltetrazole, a heterocyclic compound of significant interest in pharmaceutical and materials science. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, validated synthetic protocols, and key applications of this versatile molecule.

Introduction: The Significance of the Tetrazole Moiety

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Their unique electronic structure and physicochemical properties make them valuable scaffolds in medicinal chemistry.[1] The tetrazole ring is often employed as a bioisostere for the carboxylic acid group, enhancing metabolic stability and lipophilicity of drug candidates.[2][3][4] With a pKa similar to carboxylic acids, the tetrazole functional group can improve a molecule's pharmacokinetic profile.[1] The 2-methyl substituted variant, this compound, serves as a crucial building block in the synthesis of more complex, biologically active molecules.[2][5]

Physicochemical and Structural Properties

This compound is a colorless crystalline solid that exhibits good stability at room temperature.[6] A thorough understanding of its fundamental properties is critical for its effective use in research and development.

Core Molecular Data

The fundamental identifiers and properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and regulatory documentation.

| Property | Value | Source |

| Molecular Formula | C₂H₄N₄ | PubChem[7], ChemBK[6] |

| Molecular Weight | 84.08 g/mol | PubChem[7], NIST[8] |

| Exact Mass | 84.043596145 Da | PubChem[7], ECHEMI[9] |

| IUPAC Name | 2-methyl-2H-1,2,3,4-tetrazole | PubChem[7] |

| CAS Registry Number | 16681-78-0 | NIST[8], ChemicalBook[10] |

| SMILES | CN1N=CN=N1 | PubChem[7], PubChemLite[11] |

Molecular Structure

The structure of this compound consists of a five-membered ring with four nitrogen atoms and one carbon atom, with a methyl group attached to one of the nitrogen atoms.

Caption: Molecular structure of this compound.

Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. A common laboratory-scale synthesis involves the methylation of tetrazole. However, direct synthesis from simpler precursors is also feasible.

General Synthetic Approach

One documented method involves the reaction of nitromethane with aqueous ammonia under alkaline conditions.[6] Another approach utilizes the reaction of tetrachloromethane with ammonia at high temperatures.[6] For substituted tetrazoles, a frequently employed strategy is the [2+3] cycloaddition of organic nitriles with an azide source, which can be catalyzed by various reagents.[12][13]

Caption: Generalized workflow for the synthesis of 2-methyl substituted tetrazoles.

Applications in Research and Drug Development

The tetrazole moiety is a privileged scaffold in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of various pharmaceuticals.[2][4]

Role as a Bioisostere

As previously mentioned, the tetrazole ring is a well-established bioisostere of the carboxylic acid group.[3] This substitution can lead to:

-

Improved Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid.

-

Enhanced Lipophilicity: This can improve cell membrane permeability and oral bioavailability.

-

Modulated Acidity: The pKa of the tetrazole proton is similar to that of a carboxylic acid, allowing it to maintain key ionic interactions with biological targets.[1]

Therapeutic Areas

Derivatives of this compound and other tetrazoles are found in a wide range of marketed drugs with diverse biological activities, including:

-

Antihypertensives: Such as Losartan.[3]

-

Antibacterial agents: Including Cefotiam.[3]

-

Antiepileptics, sleeping pills, and antidepressants: this compound can serve as an intermediate in the synthesis of compounds for these applications.[6]

The structural versatility allows for the development of compounds targeting various receptors and enzymes.[5]

Caption: Logical flow of this compound's application in drug development.

Safety and Handling

This compound and other tetrazole derivatives require careful handling due to their potential hazards.

-

Irritant: The compound can be irritating to the skin and eyes, and direct contact should be avoided.[6]

-

Explosive Hazard: As a high-nitrogen compound, it may pose an explosion risk under conditions of high temperature, high pressure, or when mixed with other reactive substances.[6][14]

Appropriate personal protective equipment (PPE), such as gloves and safety goggles, should always be worn when handling this chemical.[6] Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound, with a molecular formula of C₂H₄N₄ and a molecular weight of 84.08 g/mol , is more than a simple chemical entity. It represents a key structural motif that has enabled significant advances in medicinal chemistry and materials science. Its role as a metabolically stable bioisostere for carboxylic acids has cemented its importance in modern drug design. A comprehensive understanding of its synthesis, properties, and safe handling is paramount for any researcher aiming to leverage the unique advantages of the tetrazole scaffold in their scientific endeavors.

References

-

PubChem. 2-methyl-2H-1,2,3,4-tetrazole. [Link]

-

ChemBK. This compound. [Link]

-

NIST. 2H-Tetrazole, 2-methyl-. [Link]

-

PubChemLite. 2-methyl-2h-tetrazole (C2H4N4). [Link]

-

PubChem. 2-Methyl-5-[(2-methylphenoxy)methyl]tetrazole. [Link]

-

Cheméo. Chemical Properties of 2H-Tetrazole, 2-methyl- (CAS 16681-78-0). [Link]

-

Organic Chemistry Portal. Synthesis of 2H-tetrazoles. [Link]

-

SpectraBase. This compound 13C NMR. [Link]

-

PubMed Central. Tetrazolium Compounds: Synthesis and Applications in Medicine. [Link]

-

PubChem. 2-methyl-2H-1,2,3,4-tetrazol-5-amine. [Link]

-

PubChem. 2-Methyl-5-phenyl-2H-tetrazole. [Link]

-

Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

-

MDPI. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. [Link]

-

ResearchGate. Synthesis and characterization of 2-methyl-5-vinyltetrazole. [Link]

-

National Institutes of Health. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 2-methyl-2H-1,2,3,4-tetrazole | C2H4N4 | CID 140124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2H-Tetrazole, 2-methyl- [webbook.nist.gov]

- 9. echemi.com [echemi.com]

- 10. 2H-Tetrazole, 2-methyl- | 16681-78-0 [chemicalbook.com]

- 11. PubChemLite - 2-methyl-2h-tetrazole (C2H4N4) [pubchemlite.lcsb.uni.lu]

- 12. 2H-Tetrazole synthesis [organic-chemistry.org]

- 13. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts | MDPI [mdpi.com]

- 14. 2H-Tetrazole, 2-methyl- - Safety Data Sheet [chemicalbook.com]

A Comprehensive Spectroscopic Guide to 2-Methyltetrazole for Advanced Research

This technical guide provides an in-depth analysis of the spectroscopic data of 2-Methyltetrazole (C₂H₄N₄), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the data but also elucidating the underlying principles and experimental considerations that ensure data integrity and reproducibility.

Introduction: The Structural Significance of this compound

This compound is a five-membered aromatic ring system containing four nitrogen atoms and one carbon atom, with a methyl group attached to one of the nitrogen atoms. The position of the methyl group significantly influences the electronic properties and reactivity of the tetrazole ring. Understanding the precise spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and the study of its interactions in various chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its constituent atoms, primarily ¹H and ¹³C.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by two distinct signals corresponding to the methyl protons and the proton on the tetrazole ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.6 | Singlet | 1H | C-H (tetrazole ring) |

| ~4.2 | Singlet | 3H | N-CH₃ |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm and can vary slightly depending on the solvent and concentration.

The downfield chemical shift of the ring proton (~8.6 ppm) is attributed to the deshielding effect of the electronegative nitrogen atoms within the aromatic tetrazole ring. The methyl protons appear as a sharp singlet at approximately 4.2 ppm, consistent with a methyl group attached to a nitrogen atom in a heteroaromatic system. The absence of coupling indicates that there are no adjacent protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides further confirmation of the molecular structure, showing two signals corresponding to the carbon atom in the tetrazole ring and the methyl carbon.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C5 (tetrazole ring) |

| ~39 | N-CH₃ |

Note: The spectrum is typically acquired with proton decoupling.

The carbon atom of the tetrazole ring resonates at a significantly downfield position (~145 ppm) due to the cumulative electron-withdrawing effect of the four nitrogen atoms. The methyl carbon signal appears in the typical aliphatic region (~39 ppm).

Experimental Protocol: NMR Spectroscopy

A self-validating NMR experiment for this compound involves careful sample preparation and instrument setup to ensure high-quality, reproducible data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.

-

Ensure the sample is fully dissolved to avoid line broadening.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

The NMR spectrometer (e.g., 400 MHz or higher) must be properly tuned and shimmed to achieve a homogeneous magnetic field, resulting in sharp, symmetrical peaks.

-

The spectrometer is "locked" onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

-

-

Data Acquisition:

-

For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include a spectral width of approximately 10-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds to allow for full magnetization recovery between scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio. A wider spectral width (~200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans is necessary.

-

Causality Behind Experimental Choices:

-

Deuterated Solvents: The use of deuterated solvents is essential to avoid large solvent signals that would otherwise obscure the analyte's peaks in ¹H NMR.

-

Internal Standard (TMS): TMS is chemically inert, volatile (for easy removal), and provides a single, sharp resonance at a high-field position that does not typically overlap with analyte signals.

-

Shimming: A homogeneous magnetic field is crucial for high-resolution spectra. Inhomogeneities lead to broadened lineshapes, which can obscure fine details like coupling patterns.

Caption: Proposed EI fragmentation of this compound.

Experimental Protocol: Mass Spectrometry

Step-by-Step Methodology (GC-MS with EI):

-

Sample Introduction:

-

A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into a Gas Chromatograph (GC).

-

The GC separates the analyte from the solvent and any impurities.

-

-

Ionization:

-

The eluted this compound enters the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Causality Behind Experimental Choices:

-

GC Introduction: GC is an excellent technique for introducing volatile and thermally stable compounds like this compound into the mass spectrometer in a pure form.

-

70 eV Electron Energy: This is a standard energy for EI because it provides sufficient energy to ionize and fragment most organic molecules, leading to reproducible and library-searchable mass spectra.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-consistent characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms, the IR spectrum reveals the characteristic vibrational modes of the functional groups, and the mass spectrum establishes the molecular weight and a plausible fragmentation pattern. By following the detailed experimental protocols, researchers can obtain high-quality, reliable data for the confident identification and further investigation of this important heterocyclic compound.

References

-

Gómez-Zavaglia, A., Reva, I. D., Frija, L., Cristiano, M. L., & Fausto, R. (2005). Molecular structure, vibrational spectra and photochemistry of 2-methyl-2H-tetrazol-5-amine in solid argon. The Journal of Physical Chemistry A, 109(35), 7967-7976. [Link]

-

PubMed. (2005). Molecular structure, vibrational spectra and photochemistry of 2-methyl-2H-tetrazol-5-amine in solid argon. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). 2-Methyl-tetrazole. Wiley Science Solutions. [Link]

-

SpectraBase. (n.d.). This compound. Wiley Science Solutions. [Link]

-

PubChem. (n.d.). 2-methyl-2H-1,2,3,4-tetrazole. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). 2H-Tetrazole, 2-methyl-. NIST Chemistry WebBook. [Link]

-

Cheméo. (n.d.). 2H-Tetrazole, 2-methyl-. Cheméo. [Link]

-

A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (n.d.). [Source of the PDF, e.g., Journal Name]. [Link]

-

Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). Molecules. [Link]

-

Synthesis and Characterization of Two Formyl 2-tetrazenes. (2012). Chemistry – An Asian Journal. [Link]

-

Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. (2022). ZANCO Journal of Pure and Applied Sciences. [Link]

-

Synthesis and spectroscopic properties of new bis-tetrazoles. (n.d.). [Source of the PDF, e.g., Journal Name]. [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). Molecules. [Link]

-

Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. (n.d.). Growing Science. [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]

-

Interpretation of mass spectra. (n.d.). [Source of the PDF, e.g., University Department]. [Link]

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]

-

Low temperature matrix-isolation and solid state vibrational spectra of tetrazole. (n.d.). [Source of the PDF, e.g., Journal Name]. [Link]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyltetrazole: Melting and Boiling Point Analysis

Introduction

2-Methyltetrazole (CAS No: 16681-78-0), a heterocyclic organic compound with the molecular formula C₂H₄N₄, is a significant building block in various fields of chemical science.[1][2][3] Its high nitrogen content and structural features make it a valuable intermediate in the synthesis of pharmaceuticals—including antiepileptics and antidepressants—and as a component in high-energy materials like fuels and explosives.[1] For researchers, scientists, and drug development professionals, a precise understanding of its fundamental physicochemical properties, such as melting and boiling points, is not merely academic. These parameters are critical indicators of purity, dictate the conditions for safe handling and storage, and inform the design of synthetic and purification protocols.

This guide provides a comprehensive examination of the melting and boiling points of this compound. Moving beyond a simple recitation of values, we will delve into the theoretical underpinnings of these phase transitions, present detailed, field-proven protocols for their experimental determination, and emphasize the causality behind critical procedural steps, ensuring both accuracy and safety.

Core Physicochemical Properties of this compound

A thorough characterization begins with a summary of the compound's key physical and chemical data. The following table consolidates essential properties for this compound, providing a foundational reference for laboratory work.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 16681-78-0 | [1][3][4][5] |

| Molecular Formula | C₂H₄N₄ | [1][2][3] |

| Molecular Weight | 84.08 g/mol | [2][3][4] |

| Melting Point | 9-10 °C | [4][5] |

| Boiling Point | 171.3 °C at 760 mmHg 145-147 °C at 118 Torr | [1] [4][5] |

| Density | 1.4 g/cm³ | [1] |

| Flash Point | 57.4 °C | [1][4] |

| Vapor Pressure | 1.41 mmHg at 25 °C | [1][4] |

| GHS Hazard Statements | H201: Explosive; mass explosion hazard H226: Flammable liquid and vapor H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation | [2] |

Theoretical Framework for Phase Transitions

The melting and boiling points are intrinsic properties that reflect the strength of intermolecular forces. For a molecule like this compound, these transitions are governed by van der Waals forces and dipole-dipole interactions.

-

Melting Point: This is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C).[6] The process requires sufficient thermal energy to overcome the forces holding the molecules in a fixed crystal lattice.[7] The presence of impurities disrupts this lattice, weakening the intermolecular forces and resulting in two observable effects: a depression of the melting point and a broadening of the melting range.[6][7] Therefore, melting point determination is a powerful, first-line assessment of compound purity.

-

Boiling Point: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] At this temperature, the liquid undergoes a bulk transition to the gaseous phase. Unlike the melting point, the boiling point is highly dependent on external pressure. A lower atmospheric pressure (e.g., at high altitude or under vacuum) requires a lower vapor pressure to induce boiling, thus resulting in a lower boiling point.[8] It is imperative that any reported boiling point is accompanied by the pressure at which it was measured.

Experimental Protocol: Melting Point Determination

Given that the melting point of this compound is near room temperature (9-10°C), its determination requires a cooling apparatus. The standard capillary method is adapted here for sub-ambient measurements.

Rationale for Experimental Design

The choice of a capillary-based method, such as with a Mel-Temp apparatus or a Thiele tube, is based on its efficiency with small sample sizes and its high accuracy when performed correctly. The critical parameter for an accurate measurement is a slow, controlled rate of temperature change near the melting point. A rapid temperature ramp can cause a significant lag between the thermometer reading and the actual sample temperature, leading to erroneously high and broad melting ranges.[9]

Safety and Handling Imperatives

This compound is classified as an explosive, flammable, and irritant.[2][4][10] Adherence to strict safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a flame-resistant lab coat.[1]

-

Ventilation: All handling should be performed within a certified chemical fume hood.[10]

-

Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[10] Use of non-sparking tools is recommended.[10]

-

Thermal Hazard: The material poses an explosion risk when heated. Avoid subjecting it to grinding, shock, or friction.[10]

Step-by-Step Methodology

-

Sample Preparation: Ensure the this compound sample is anhydrous. Place a small amount on a clean, dry watch glass.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the sample until a 2-3 mm column of finely packed material is obtained.[9] Tap the sealed end gently on a hard surface to ensure the sample is densely packed at the bottom.

-

Apparatus Setup: Use a melting point apparatus capable of controlled cooling and heating, such as a circulating bath or a specialized sub-ambient instrument.

-

Cooling: Place the loaded capillary into the apparatus and cool the system to approximately 5°C.

-

Determination: Begin heating at a slow, controlled rate of approximately 1-2°C per minute.

-

Data Recording:

-

Record T₁, the temperature at which the first drop of liquid appears.

-

Record T₂, the temperature at which the last solid crystal melts completely.[6]

-

The melting point is reported as the range T₁ – T₂.

-

-

Validation: Perform the measurement in triplicate with fresh capillary tubes for each run to ensure reproducibility.

Workflow Visualization

Caption: Workflow for sub-ambient melting point determination.

Experimental Protocol: Boiling Point Determination

The determination of the boiling point must account for its pressure dependence and the hazardous nature of the compound. A micro-boiling point method using a Thiele tube is ideal as it requires a minimal amount of sample (~0.5 mL) and provides good accuracy.[11][12]

Rationale for Experimental Design

The Thiele tube is designed to heat a small sample and a thermometer uniformly via convection currents in a heating oil.[12] The principle of this micro method relies on trapping the sample's vapor in an inverted capillary tube. Heating the sample past its boiling point forces a rapid stream of bubbles out as the vapor pressure exceeds the atmospheric pressure.[11] Upon cooling, the vapor pressure drops. The precise moment it equals the atmospheric pressure, the liquid is drawn back into the capillary tube. This temperature is the boiling point.[11][12]

Safety and Handling Imperatives

All safety measures outlined in section 3.2 must be followed. Particular attention must be paid to the flammability of this compound.

-

Heating: Use a heating mantle or an oil bath with a stirrer. Never use a direct flame.

-

Pressure: The system is not sealed and should not be, to avoid pressure buildup. The entire procedure must be conducted in a fume hood.

-

Hot Oil: The heating medium (mineral oil or silicone oil) will be extremely hot. Handle the Thiele tube with appropriate clamps and allow it to cool completely before disassembly.

Step-by-Step Methodology

-

Apparatus Assembly:

-

Thiele Tube Setup:

-

Clamp the Thiele tube securely to a retort stand.

-

Insert the thermometer assembly into the Thiele tube, ensuring the sample is positioned in the main body of the tube, submerged in the heating oil.

-

-

Heating:

-

Gently heat the side arm of the Thiele tube.[11] The oil will circulate, ensuring even heat distribution.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the tip of the inverted capillary tube. This indicates the temperature is now above the boiling point.

-

-

Cooling and Data Recording:

-

Remove the heat source and allow the apparatus to cool slowly.

-